
Alexine
Overview
Description
Alexine is an innovative new technology that is revolutionizing the way scientists conduct laboratory experiments. Developed by the University of California, San Diego, Alexine is a synthetic, non-toxic, and biocompatible material that has the potential to revolutionize the way scientists conduct experiments and improve the accuracy of results. This technology has been designed to enable scientists to conduct experiments on living cells, tissues, and organs with greater accuracy and precision than ever before.
Scientific Research Applications
Natural Product Synthesis
Alexine is a naturally polyhydroxylated pyrrolizidine alkaloid that is broadly found in plant sources and isolated from Alexa leiopetala . It has attracted the interest of the scientific community due to its importance and application . The synthesis of Alexine and its stereoisomers has been the target of numerous studies .
Glycosidase Inhibitors
Alexine has been identified as a potential glycosidase inhibitor . Glycosidases are enzymes that hydrolyze glycosidic bonds, and inhibitors of these enzymes can be used in the treatment of various diseases, including viral infections and cancer .
Antiviral Activities
Alexine has demonstrated potential antiviral activities . For example, 7,7a-diepialexine, a compound related to Alexine, exhibits antiviral effects against HIV virus growth by reducing the cleavage of precursor HIV-1 glycoprotein 160 (gp160) .
Anti-HIV Activities
In addition to its general antiviral properties, Alexine has shown specific anti-HIV activities . This makes it an interesting target for synthetical studies aimed at developing new treatments for HIV .
Organic Synthesis
Due to the biological activities and stereochemically hydroxyl groups in the pyrrolizidine skeleton, Alexine is an important target in organic synthesis . Many research groups have made efforts to synthesize this type of pyrrolizidine alkaloids .
Plant Isolation
Alexine is isolated from Alexa leiopetala . This plant source of Alexine could be explored further for potential applications in agriculture and horticulture .
Mechanism of Action
Target of Action
Alexine, also known as Complement, is a naturally occurring polyhydroxylated pyrrolizidine alkaloid . It is broadly found in plant sources and isolated from Alexa leiopetala Its biological properties such as glycosidase inhibitors, anti-virus, and anti-hiv activities suggest that it may interact with enzymes and receptors involved in these processes .
Mode of Action
Given its biological properties, it can be inferred that alexine likely interacts with its targets to inhibit glycosidase activity and exert anti-viral and anti-hiv effects
Biochemical Pathways
Considering its glycosidase inhibitory, anti-viral, and anti-hiv activities, it can be inferred that alexine may influence pathways related to these biological processes . The downstream effects of these pathway alterations would likely include the inhibition of viral replication and the modulation of glycosidase activity.
Result of Action
The molecular and cellular effects of Alexine’s action are likely related to its biological properties. As a glycosidase inhibitor, Alexine may prevent the breakdown of certain sugars, potentially affecting cellular energy production and other processes dependent on these sugars . Its anti-viral and anti-HIV activities suggest that Alexine may inhibit viral replication at the cellular level, thereby preventing the spread of these viruses within the body .
properties
IUPAC Name |
(1R,2R,3R,7S,8S)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMLBKBQCVDEY-DWOUCZDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H]([C@H]([C@@H]([C@@H]2[C@H]1O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151306 | |
| Record name | Alexine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alexine | |
CAS RN |
116174-63-1 | |
| Record name | Alexine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116174-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alexine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116174631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alexine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)
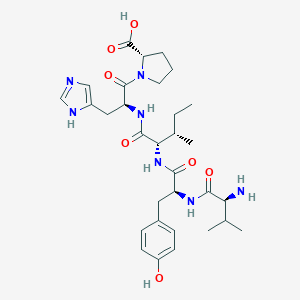
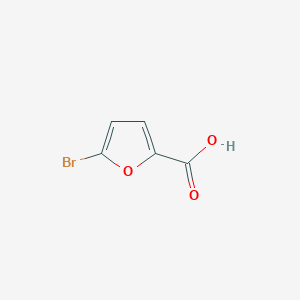
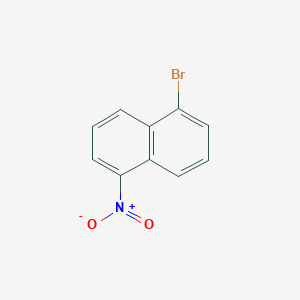
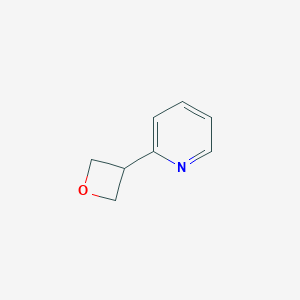
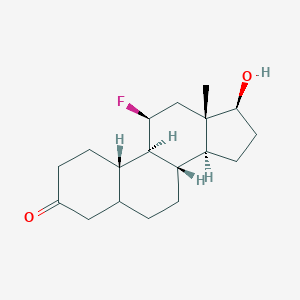
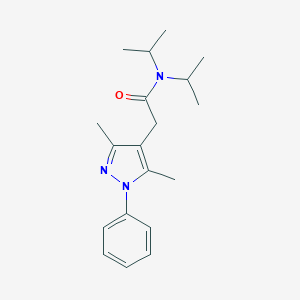

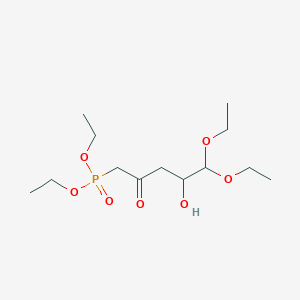
![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)



![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)